methyl 7-(3-(4-(trifluoromethyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-[3-[4-(trifluoromethyl)phenyl]propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c1-29-20(28)26-11-10-15-5-8-18(12-16(15)13-26)25-19(27)9-4-14-2-6-17(7-3-14)21(22,23)24/h2-3,5-8,12H,4,9-11,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDQCJHDCHCQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone.
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Biochemical Pathways
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Pharmacokinetics
The presence of the trifluoromethyl group may enhance biological activity and increase chemical or metabolic stability.
Result of Action
It is known that the compound interacts with the androgen receptor, which could potentially influence a variety of cellular processes.
Biological Activity
Methyl 7-(3-(4-(trifluoromethyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the isoquinoline core and the introduction of the trifluoromethyl and propanamido groups. The detailed synthetic route has been documented in patents and research articles, emphasizing the importance of regioselectivity and functional group compatibility during synthesis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. In vitro assays demonstrated that the compound significantly reduced cell viability in specific cancer types, with IC50 values indicating strong efficacy .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antiviral Activity
In addition to anticancer properties, this compound has shown antiviral activity against influenza viruses. Studies conducted using MDCK cell cultures demonstrated significant inhibition of viral replication with favorable selectivity indices .
Table 2: Antiviral Activity Data
| Virus Strain | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| A/Puerto Rico/8/34 (H1N1) | 8.0 | 20 |
| A/Hong Kong/4801/2014 (H5N1) | 6.5 | 15 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Viral Replication Inhibition : It interferes with viral entry or replication processes, thus reducing viral load in infected cells.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models.
- Influenza Treatment : Clinical observations noted that patients treated with antiviral regimens including this compound exhibited reduced symptoms and faster recovery times compared to control groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 7-(3-(4-(trifluoromethyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate as an anticancer agent. The compound has been synthesized and tested against several cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives of similar compounds have shown IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines . This suggests that the trifluoromethyl group may enhance the compound's bioactivity, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
The compound's derivatives have also been investigated for their antimicrobial properties. In a related study, compounds with similar structural features exhibited notable antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Specific derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, indicating their potential as future antibacterial agents . The presence of electron-withdrawing groups like trifluoromethyl was found to enhance antimicrobial activity, suggesting a structure-activity relationship that could be exploited in drug design.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions including Michael addition and cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structural integrity of synthesized compounds . These methods are crucial for understanding the compound's properties and optimizing its synthesis for improved yield and purity.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is essential for its development as a therapeutic agent. Research indicates that modifications to the isoquinoline core or variations in the substituents can significantly influence biological activity. For example, the introduction of different functional groups at specific positions has been shown to alter the compound's efficacy against cancer cells and bacteria .
Future Directions in Research
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding how this compound interacts with cellular targets.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential and safety profiles.
- Formulation Development : Investigating suitable delivery mechanisms to enhance bioavailability and target specificity.
Preparation Methods
Bischler-Napieralski Cyclization
This method, adapted from, involves cyclodehydration of a benzamide precursor to form the dihydroisoquinoline ring.
Procedure :
- Intermediate benzamide synthesis :
- Cyclization :
Example :
Cyclization of N-(3,4-dimethoxyphenethyl)benzamide yields 6,7-dimethoxy-3,4-dihydroisoquinoline, a structural analogue.
Homophthalic Anhydride-Imine Condensation
As described in, this one-pot method enables simultaneous ring closure and functionalization.
Procedure :
- React homophthalic anhydride with an imine derived from 4-(trifluoromethyl)benzaldehyde and a primary amine.
- The reaction proceeds via nucleophilic attack and decarboxylation, forming a tetrahydroisoquinoline derivative with a carboxyl group at position 4.
Advantages :
- Direct introduction of substituents at positions 2 and 3.
- High functional group tolerance for subsequent modifications.
Installation of the Methyl Ester at Position 2
The methyl ester is introduced either during cyclization or via post-cyclization esterification.
Direct Esterification During Cyclization
Source demonstrates the use of methyl chloroformate or dimethyl carbonate to install methyl esters on tetrahydroisoquinoline derivatives.
Procedure :
- React the carboxyl-containing tetrahydroisoquinoline intermediate (from homophthalic anhydride condensation) with methanol and thionyl chloride.
- Alternatively, use dimethyl carbonate in the presence of a base (e.g., K₂CO₃) for transesterification.
Example :
Synthesis of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate can be adapted by replacing tert-butanol with methanol.
Post-Cyclization Ester Modification
If the core is synthesized with a free carboxylic acid at position 2, esterification is achieved via:
- Mitsunobu reaction : Use DIAD, PPh₃, and methanol.
- DCC/DMAP-mediated coupling : React with methanol in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Introduction of the Propanamido Side Chain at Position 7
The propanamido moiety is installed via amide coupling between a primary amine on the tetrahydroisoquinoline core and 3-(4-(trifluoromethyl)phenyl)propanoic acid.
Synthesis of 3-(4-(Trifluoromethyl)phenyl)propanoic Acid
Procedure :
Amide Coupling
Source and describe robust coupling methods:
Method A (Pentafluorophenyl Trifluoroacetate) :
- Activate the carboxylic acid with pentafluorophenyl trifluoroacetate (PFP-TFA) in DMF.
- React with the tetrahydroisoquinoline amine at room temperature for 12–24 hours.
Method B (HATU/DIPEA) :
- Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DCM.
- Achieves coupling in 1–2 hours with yields >80%.
Example :
Coupling of 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate with 3-(4-(trifluoromethyl)phenyl)propanoic acid using HATU yields the target compound.
Analytical Data and Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Evaluation of Synthetic Routes
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce reaction time?
Methodological Answer: Traditional trial-and-error approaches are inefficient for complex heterocyclic syntheses. Integrate computational reaction path searches (e.g., quantum chemical calculations) with experimental validation. For example:
- Step 1: Use density functional theory (DFT) to identify transition states and intermediates .
- Step 2: Apply information science to extract critical parameters (e.g., solvent polarity, catalyst loading) from computational data .
- Step 3: Validate predictions via iterative high-throughput experimentation.
| Method | Time Required | Yield (%) | Key Features |
|---|---|---|---|
| Traditional Synthesis | 6-8 weeks | 30-40 | Manual optimization, high variability |
| Computational-Guided | 2-3 weeks | 55-65 | Data-driven, reduced parameter space |
This hybrid approach reduces development time by 50–70% while improving yield .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?
Methodological Answer: A multi-technique approach ensures accuracy:
- NMR Spectroscopy (¹H/¹³C): Confirm regioselectivity of the amide and trifluoromethyl groups.
- HPLC: Use a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v) at pH 5.5. Retention time ~12.5 min under 1.0 mL/min flow .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H]⁺ = 409.15).
Critical Note: Ensure purity >95% via HPLC peak integration and absence of byproducts (e.g., unreacted 3-(4-(trifluoromethyl)phenyl)propanoic acid).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
Methodological Answer: Combine molecular dynamics (MD) and DFT to simulate reactivity:
- Step 1: Model the compound’s electronic structure to identify reactive sites (e.g., amide carbonyl vs. trifluoromethyl group).
- Step 2: Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways.
- Step 3: Validate predictions with kinetic studies (e.g., rate constants in DMF vs. THF).
Case Study: DFT predicts nucleophilic attack at the amide carbonyl under basic conditions, confirmed by experimental hydrolysis studies .
Q. How can researchers resolve contradictions in reported biological activity across studies?
Methodological Answer: Contradictions often arise from assay variability or unaccounted structural analogs. Address via:
- Systematic SAR Studies: Synthesize analogs (e.g., methyl 2-amino-3-(trifluoromethyl)benzoate ) to isolate functional group contributions.
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Molecular Docking: Predict binding modes to targets (e.g., kinases) and correlate with in vitro IC₅₀ values.
Example Finding: Trifluoromethyl positioning alters steric hindrance, explaining 10-fold differences in kinase inhibition .
Q. What experimental designs are optimal for studying degradation pathways under varying conditions?
Methodological Answer: Apply Design of Experiments (DoE) for multifactorial analysis:
- Factors: pH (2–12), temperature (25–60°C), light exposure.
- Response Variables: Degradation rate, major byproducts (e.g., quinone derivatives via oxidation).
- Tool: HPLC-MS to track degradation products and propose mechanisms (e.g., hydrolysis of the methyl carboxylate).
Key Insight: Acidic conditions (pH <4) accelerate amide bond cleavage, while UV light promotes aryl trifluoromethyl group oxidation .
Q. How can researchers scale up synthesis while maintaining reproducibility?
Methodological Answer: Leverage process control and reactor design principles:
- Step 1: Use microreactors for precise control of exothermic amidation steps.
- Step 2: Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring.
- Step 3: Optimize solvent recovery via membrane separation (e.g., nanofiltration) to reduce waste .
CRDC Classification: RDF2050112 (Reaction Fundamentals) and RDF2050108 (Process Control) guide scalable, sustainable workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
